![molecular formula C20H26N2OS B11021008 N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)
N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound A , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core consists of an acetamide group (CH₃CONH-) attached to a tetrahydrothiopyran ring (a five-membered sulfur-containing ring).
- The tetrahydrothiopyran ring contains a pyrrole unit (a five-membered nitrogen-containing ring) fused to it.
- The phenyl group (C₆H₅-) with an isopropyl (propan-2-yl) substituent is connected to the tetrahydrothiopyran ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound A. One common approach involves the condensation of an appropriate amine (such as 4-(propan-2-yl)aniline) with a suitable thiol (e.g., 4-mercaptotetrahydrothiopyran) in the presence of acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic substitution and leads to the formation of Compound A.
Industrial Production: While Compound A is not produced on an industrial scale, its synthesis can be scaled up using similar methods. due to its complex structure, it remains primarily a research compound.
Chemical Reactions Analysis
Reactivity: Compound A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrrole ring or the thiopyran ring can yield different products.
Substitution: The phenyl group can be substituted with various functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).
Scientific Research Applications
Compound A’s diverse applications include:
Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, or antitumor agent.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: Although not widely used, it could find applications in specialized chemical processes.
Mechanism of Action
The exact mechanism of action for Compound A remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its fused heterocyclic structure. Similar compounds include imidazoles, pyrroles, and thiopyrans, but none precisely match its combination of features.
Properties
Molecular Formula |
C20H26N2OS |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H26N2OS/c1-16(2)17-5-7-18(8-6-17)21-19(23)15-20(9-13-24-14-10-20)22-11-3-4-12-22/h3-8,11-12,16H,9-10,13-15H2,1-2H3,(H,21,23) |
InChI Key |
SRTVOJYGQLQIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2(CCSCC2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11020927.png)
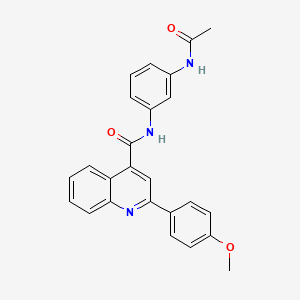
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11020932.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide](/img/structure/B11020934.png)
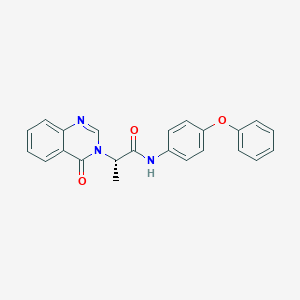
![4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11020943.png)
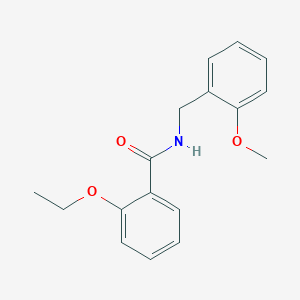
![3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B11020974.png)
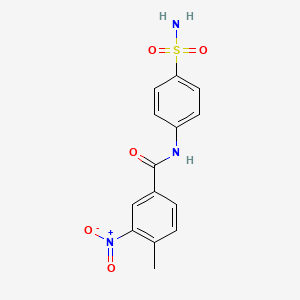
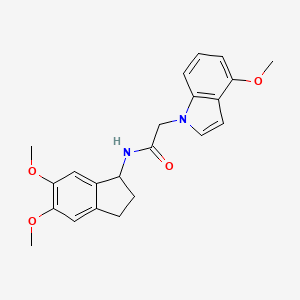
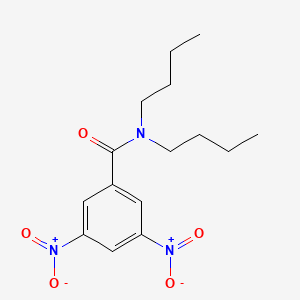
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020998.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11021001.png)
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
